molecular formula C5H9NS2 B154507 2-Thiazolidinethione, 4,4-dimethyl- CAS No. 1908-88-9

2-Thiazolidinethione, 4,4-dimethyl-

Cat. No. B154507
CAS RN: 1908-88-9
M. Wt: 147.3 g/mol
InChI Key: CMNLUDKZYSMKHZ-UHFFFAOYSA-N
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Description

2-Thiazolidinethione, 4,4-dimethyl- is a chemical compound with the formula C5H9NS2 and a molecular weight of 147.262 . It is registered under the CAS Registry Number: 1908-88-9 .


Synthesis Analysis

Thiazolidine-2-thione derivatives, which include 2-Thiazolidinethione, 4,4-dimethyl-, have been synthesized as xanthine oxidase inhibitors . The synthesis involves in vitro enzyme catalysis . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce xanthine oxidase inhibitory activity .


Molecular Structure Analysis

The molecular structure of 2-Thiazolidinethione, 4,4-dimethyl- consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiazolidinethione, 4,4-dimethyl- include a molecular weight of 147.262 . More detailed properties such as density, melting point, and boiling point can be found on specific databases .

Mechanism of Action

In the context of biological evaluation, thiazolidine-2-thione derivatives have been found to inhibit xanthine oxidase, a key enzyme in the generation and development of hyperuricemia . The molecular docking results suggested that the thiazolidinethione moiety could form two hydrogen bonds with Glu263 and Ser347 in hydrophobic pockets .

properties

IUPAC Name

4,4-dimethyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNLUDKZYSMKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172584
Record name 4,4-Dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolidinethione, 4,4-dimethyl-

CAS RN

1908-88-9
Record name 2-Thiazolidinethione, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001908889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolidinethione,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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